molecular formula C22H20ClN3O4 B3927415 1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine

1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine

Cat. No. B3927415
M. Wt: 425.9 g/mol
InChI Key: GMOGKFIMKMQLOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine, also known as CNMP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CNMP is a piperazine derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to interact with several proteins and enzymes involved in cell signaling, including kinases, phosphatases, and transcription factors. It has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, reduce inflammation and oxidative stress in various tissues, and modulate neurotransmitter release in the brain. This compound has also been found to exhibit analgesic and antipyretic effects, making it a potential candidate for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine is its potent biological activity, making it a promising candidate for drug development. However, its synthesis can be challenging, and the yield of this compound can be affected by various factors such as reaction conditions and reagent purity. Furthermore, the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its pharmacological properties.

Future Directions

There are several future directions for research on 1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine. One potential area of research is the development of this compound-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another area of research is the elucidation of the mechanism of action of this compound, which could lead to the discovery of new drug targets. Furthermore, the optimization of the synthesis of this compound and the development of new synthetic routes could improve the yield and purity of the compound, making it more accessible for research purposes.

Scientific Research Applications

1-(4-chloro-2-nitrophenyl)-4-(3-methoxy-2-naphthoyl)piperazine has been widely studied for its potential applications in medicinal chemistry. Several studies have reported its use as a lead compound for the development of new drugs targeting various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]-(3-methoxynaphthalen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4/c1-30-21-13-16-5-3-2-4-15(16)12-18(21)22(27)25-10-8-24(9-11-25)19-7-6-17(23)14-20(19)26(28)29/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOGKFIMKMQLOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N3CCN(CC3)C4=C(C=C(C=C4)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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